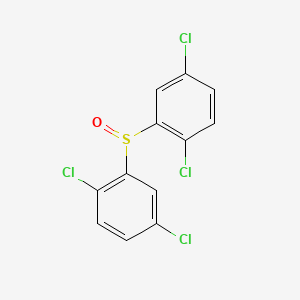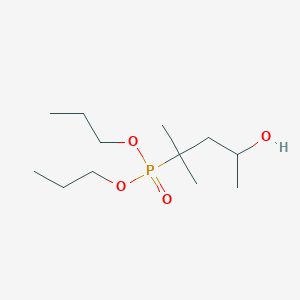
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of H-phosphonate diesters with carbonyl compounds such as aldehydes or ketones. This reaction can be catalyzed by transition metals or organocatalysts. For example, the addition of H-phosphonate diesters to carbonyl derivatives can be facilitated by the use of trimethylaluminum or L-proline as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have diverse applications in different fields .
Applications De Recherche Scientifique
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in phosphorus metabolism. It can also interact with cellular membranes, affecting their stability and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dipropyl (4-hydroxy-2-ethylpentan-2-yl)phosphonate
Uniqueness
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific alkyl chain and hydroxy substitution, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized industrial chemicals and as a research tool in biochemical studies .
Propriétés
Numéro CAS |
872627-22-0 |
|---|---|
Formule moléculaire |
C12H27O4P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
4-dipropoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C12H27O4P/c1-6-8-15-17(14,16-9-7-2)12(4,5)10-11(3)13/h11,13H,6-10H2,1-5H3 |
Clé InChI |
LKLNBMCPQPAUAR-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(C)(C)CC(C)O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
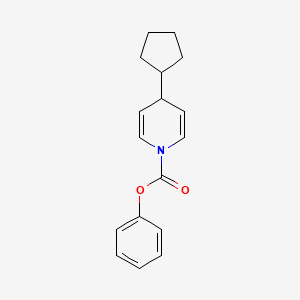
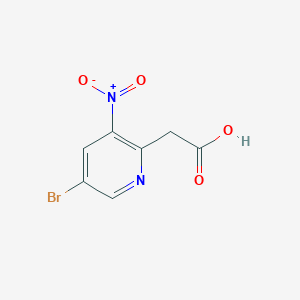
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
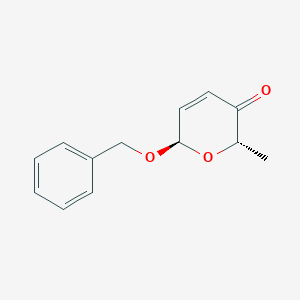
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
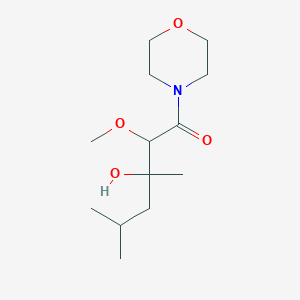
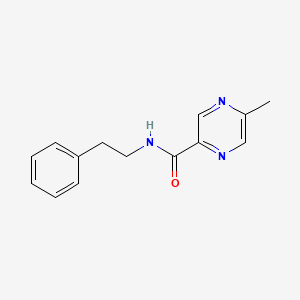

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
